4-(2-Fluorophenoxy)benzaldehyde 4-(2-Fluorophenoxy)benzaldehyde
Brand Name: Vulcanchem
CAS No.: 936343-96-3
VCID: VC2356387
InChI: InChI=1S/C13H9FO2/c14-12-3-1-2-4-13(12)16-11-7-5-10(9-15)6-8-11/h1-9H
SMILES: C1=CC=C(C(=C1)OC2=CC=C(C=C2)C=O)F
Molecular Formula: C13H9FO2
Molecular Weight: 216.21 g/mol

4-(2-Fluorophenoxy)benzaldehyde

CAS No.: 936343-96-3

Cat. No.: VC2356387

Molecular Formula: C13H9FO2

Molecular Weight: 216.21 g/mol

* For research use only. Not for human or veterinary use.

4-(2-Fluorophenoxy)benzaldehyde - 936343-96-3

Specification

CAS No. 936343-96-3
Molecular Formula C13H9FO2
Molecular Weight 216.21 g/mol
IUPAC Name 4-(2-fluorophenoxy)benzaldehyde
Standard InChI InChI=1S/C13H9FO2/c14-12-3-1-2-4-13(12)16-11-7-5-10(9-15)6-8-11/h1-9H
Standard InChI Key PRSDBXRSXAZINP-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)OC2=CC=C(C=C2)C=O)F
Canonical SMILES C1=CC=C(C(=C1)OC2=CC=C(C=C2)C=O)F

Introduction

4-(2-Fluorophenoxy)benzaldehyde is an aromatic aldehyde compound with the molecular formula C13H9FO2C_{13}H_9FO_2. It consists of a benzaldehyde core substituted with a fluorophenoxy group. This compound has been studied for its applications in organic synthesis, medicinal chemistry, and as an intermediate in the production of pharmaceuticals and agrochemicals.

Synthesis

The synthesis of 4-(2-Fluorophenoxy)benzaldehyde typically involves the following steps:

  • Preparation of Fluorophenol Derivative: The reaction starts with 2-fluorophenol, which undergoes etherification with a benzyl halide derivative.

  • Aldehyde Functionalization: The intermediate product is subjected to formylation reactions, such as the Vilsmeier-Haack reaction, to introduce the aldehyde group at the para position.

This synthetic route ensures high selectivity and yield, making it suitable for industrial-scale production.

Organic Synthesis

  • Acts as a precursor for synthesizing more complex organic molecules.

  • Used in coupling reactions to create fluorinated aromatic compounds.

Medicinal Chemistry

  • The fluorine atom enhances the compound’s metabolic stability and bioavailability.

  • Serves as an intermediate in the synthesis of drugs targeting neurological and inflammatory pathways.

Agrochemicals

  • Used in the development of pesticides and herbicides due to its aromatic fluorine substitution, which improves efficacy and environmental stability.

Safety and Handling

AspectDetails
HazardsMay cause irritation to skin, eyes, or respiratory tract.
Storage ConditionsStore in a cool, dry place away from light and moisture.
Personal ProtectionUse gloves, goggles, and lab coats when handling.

Comparative Data Table: Related Compounds

Compound NameApplicationKey Property
4-(2-Fluorophenoxy)benzaldehydePharmaceutical IntermediateAromatic aldehyde functionality allows further derivatization.
FluorobenzaldehydesMedicinal ChemistryHigh metabolic stability due to fluorination.

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